

Structure-Activity Relationship of Benzofuran-4-Amine Analogs: A Comparative Guide

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Compound of Interest

Compound Name: **Benzofuran-4-amine**

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For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active natural products and synthetic compounds. Among its derivatives, **benzofuran-4-amines** have emerged as a promising scaffold for the development of novel therapeutic agents, demonstrating significant potential as anticancer agents and kinase inhibitors.^[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of **benzofuran-4-amine** analogs and related derivatives, with a focus on their anticancer and kinase inhibitory activities. The information is compiled from recent studies to offer a clear, data-driven overview for researchers in the field of drug discovery.

Comparative Analysis of Anticancer and Kinase Inhibitory Activities

Recent research has explored the derivatization of the benzofuran scaffold, including analogs containing an amino group, to enhance their therapeutic properties. The following sections present quantitative data from studies on benzofuran-quinazoline hybrids and aminobenzofuran-containing proximycin analogs, highlighting their potential as anticancer agents.

Benzofuran-Appended 4-Aminoquinazoline Hybrids as EGFR-TK Inhibitors

A series of 2-arylbenzo[b]furan–appended 4-aminoquinazoline hybrids has been synthesized and evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines and for their inhibitory activity against Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). [2]

Table 1: In Vitro Cytotoxicity of Benzofuran-Quinazoline Hybrids[2]

Compound ID	R	A549 (Lung) IC ₅₀ (μM)	Caco-2 (Colorectal) IC ₅₀ (μM)	C3A (Hepatocellular) IC ₅₀ (μM)	HeLa (Cervical) IC ₅₀ (μM)
10d	4-OCH ₃	14.3 ± 0.9	10.5 ± 0.5	8.9 ± 0.4	15.6 ± 1.1
10j	3,4-(OCH ₃) ₂	15.1 ± 1.2	11.2 ± 0.8	9.5 ± 0.6	16.2 ± 1.3

Table 2: EGFR-TK Inhibitory Activity of Benzofuran-Quinazoline Hybrids[1]

Compound ID	R	EGFR-TK IC ₅₀ (nM)
10d	4-OCH ₃	29.3 ± 1.5
10e	2,4-(OCH ₃) ₂	31.1 ± 1.8
Gefitinib	-	33.1 ± 2.1

The SAR studies of these hybrids revealed that the presence of methoxy substituents on the 2-aryl ring of the benzofuran moiety significantly influences their biological activity. Specifically, compounds with a 4-methoxy (10d) and 3,4-dimethoxy (10j) substitution pattern exhibited the most potent cytotoxic effects against the tested cancer cell lines.[2] Furthermore, these compounds displayed strong inhibitory activity against EGFR-TK, with IC₅₀ values comparable to the known inhibitor Gefitinib.[1]

Aminobenzofuran-Containing Proximicin Analogs

In a separate study, a series of proximicin analogs incorporating an aminobenzofuran moiety were synthesized and evaluated for their anti-proliferative activities against human glioblastoma U-87 MG cells.[3]

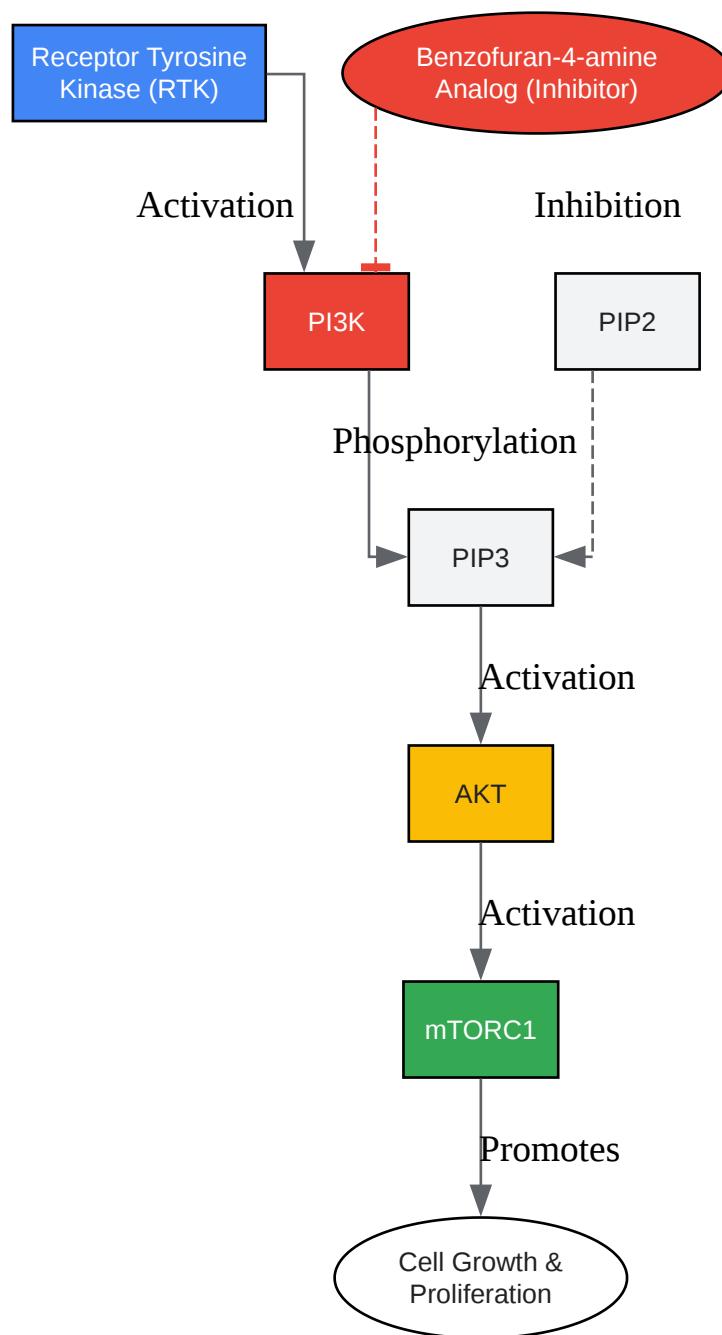
Table 3: In Vitro Cytotoxicity of Aminobenzofuran-Proximicin Analogs against U-87 MG Cells[3]

Compound ID	R ¹	R ²	U-87 MG IC ₅₀ (μM)
23(16)	H	4-hydroxyphenethyl	15.67
24(15)	2-methyl	indol-3-ylethyl	34.9
Temozolomide	-	-	150.34

These findings indicate that aminobenzofuran-containing proximicin analogs exhibit significant cytotoxicity against glioblastoma cells, with compound 23(16) being nearly ten times more potent than the standard-of-care chemotherapeutic agent, Temozolomide.[3]

Signaling Pathways and Experimental Workflows

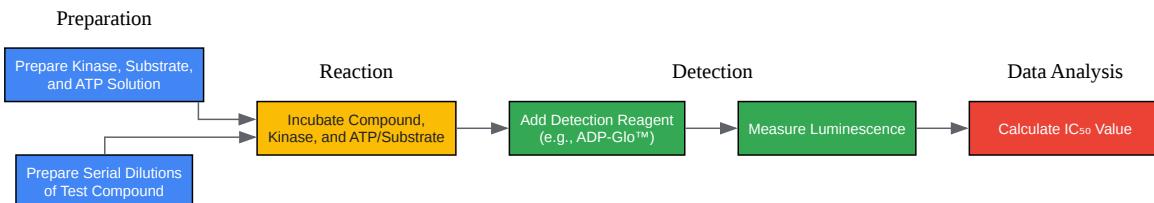
The development of **benzofuran-4-amine** analogs as therapeutic agents often involves targeting key cellular signaling pathways implicated in cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a critical regulator of these processes and is frequently dysregulated in cancer.[4]



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PI3K/AKT/mTOR signaling pathway and the inhibitory action of kinase inhibitors.

The evaluation of these compounds relies on robust in vitro assays to determine their potency and selectivity. A typical workflow for a kinase inhibition assay is depicted below.

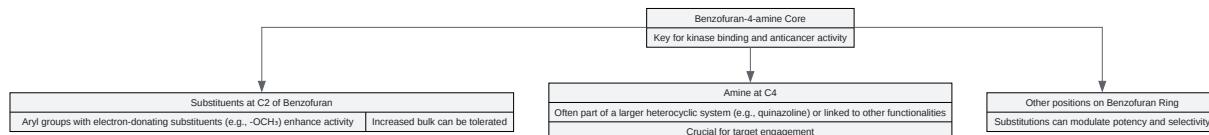


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General workflow for an in vitro kinase inhibition assay.

Structure-Activity Relationship (SAR) Summary

The collective findings from the studies on benzofuran-amine derivatives allow for the formulation of a preliminary SAR, which can guide future drug design efforts.



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Key structure-activity relationships of benzofuran-amine analogs.

Experimental Protocols

Detailed and standardized experimental methodologies are crucial for the accurate evaluation and comparison of novel compounds.

In Vitro Kinase Inhibition Assay (Generic PI3K α ADP-Glo™ Assay)

This protocol describes a general method for determining the in vitro potency of a test compound against a protein kinase, such as PI3K α .

Materials:

- Purified recombinant PI3K α enzyme
- PI3K lipid substrate (e.g., PIP2)
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)
- Test compound (serial dilutions in DMSO)
- 384-well assay plates
- Luminometer

Procedure:

- Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
- In a 384-well plate, add 2.5 μ L of the diluted test compound or DMSO (vehicle control).
- Add 2.5 μ L of the PI3K α enzyme solution to each well.
- Initiate the kinase reaction by adding 5 μ L of a mixture containing the lipid substrate and ATP.
- Incubate the plate at room temperature for 60 minutes.

- To stop the kinase reaction and deplete the remaining ATP, add 5 μ L of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
- Add 10 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence of each well using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

- Human cancer cell lines (e.g., A549, Caco-2, C3A, HeLa)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compound (serial dilutions)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of the test compound in complete medium.

- Remove the medium from the wells and add 100 μ L of the medium containing the diluted compound or vehicle control.
- Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
- Add 100 μ L of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Normalize the data to the vehicle-treated cells and calculate the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.

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